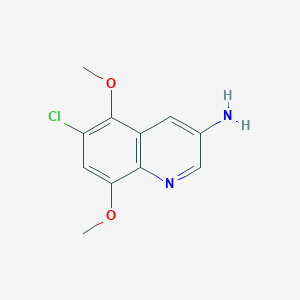
6-Chloro-5,8-dimethoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5,8-dimethoxyquinolin-3-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5,8-dimethoxyquinolin-3-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 5,8-dimethoxyquinoline, followed by amination at the 3-position. The reaction conditions often include the use of chlorinating agents like phosphorus oxychloride (POCl₃) and amination reagents such as ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5,8-dimethoxyquinolin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5,8-dimethoxyquinolin-3-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions. The chloro and methoxy groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Chloro-6,7-dimethoxyquinolin-3-amine
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Comparison: 6-Chloro-5,8-dimethoxyquinolin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-Chloro-6,7-dimethoxyquinolin-3-amine, it has different positions of the methoxy groups, affecting its electronic properties and steric interactions. Similarly, 5-Chloro-4,6-dimethoxypyrimidin-2-amine and 4-Amino-2-chloro-6,7-dimethoxyquinazoline have different core structures (pyrimidine and quinazoline, respectively), leading to distinct chemical behaviors and applications.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
6-chloro-5,8-dimethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-9-4-8(12)11(16-2)7-3-6(13)5-14-10(7)9/h3-5H,13H2,1-2H3 |
InChI Key |
QFPSHCLMZKZLHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1N=CC(=C2)N)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(pyridin-4-yl)ethyl]cyclopentanamine](/img/structure/B13247318.png)



amine](/img/structure/B13247347.png)
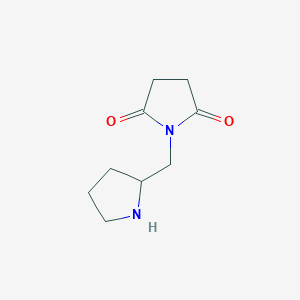

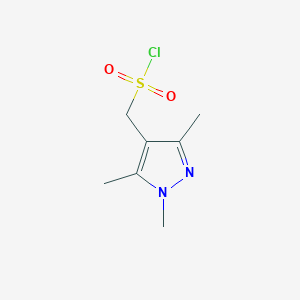
amine](/img/structure/B13247376.png)
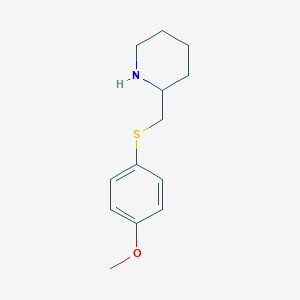
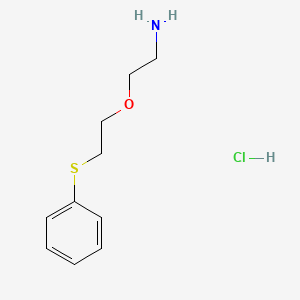

![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)

